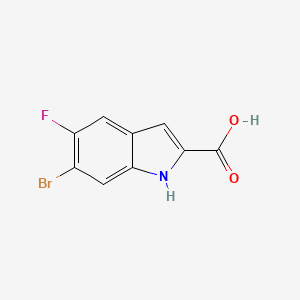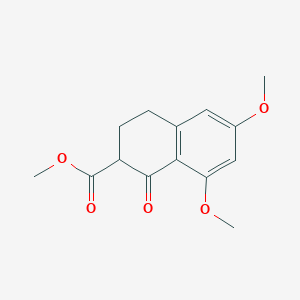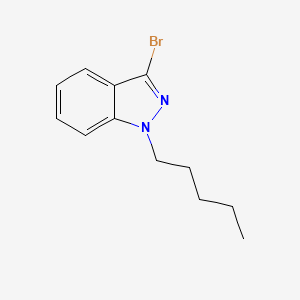
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-amino-5-methylbenzoic acid and dimethoxybenzene.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.
Final Product: The intermediate is then subjected to methylation and thiolation reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4(3H)-Quinazolinone: A related compound with a different substitution pattern.
2-Methylthioquinazoline: A compound with a similar methylthio group but different overall structure.
Uniqueness
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
特性
CAS番号 |
828258-34-0 |
|---|---|
分子式 |
C12H14N2O3S |
分子量 |
266.32 g/mol |
IUPAC名 |
6,7-dimethoxy-5-methyl-2-methylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O3S/c1-6-9-7(5-8(16-2)10(6)17-3)13-12(18-4)14-11(9)15/h5H,1-4H3,(H,13,14,15) |
InChIキー |
XAWGXKFSOOGYSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)






![3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11855375.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)

